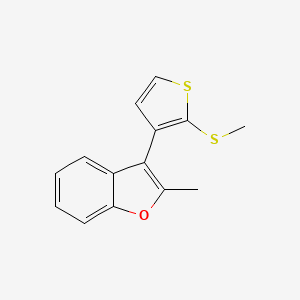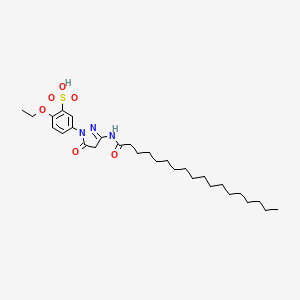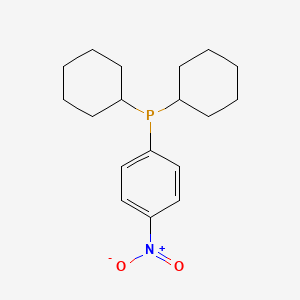
Phosphine, dicyclohexyl(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, dicyclohexyl(4-nitrophenyl)- is an organophosphorus compound with the molecular formula C18H26NO2P and a molecular weight of 319.3783 . This compound is characterized by the presence of a phosphine group bonded to two cyclohexyl groups and a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dicyclohexyl(4-nitrophenyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the addition of P–H to unsaturated compounds, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often include the use of boron-containing reducing agents, such as borane-dimethylsulfide complex, to achieve the desired product .
Industrial Production Methods
Industrial production of phosphine, dicyclohexyl(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Phosphine, dicyclohexyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., borane-dimethylsulfide complex), and various organometallic reagents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus compounds .
Scientific Research Applications
Phosphine, dicyclohexyl(4-nitrophenyl)- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of phosphine, dicyclohexyl(4-nitrophenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and facilitating chemical reactions. The pathways involved in its action include the formation of coordination complexes and the activation of substrates for further reactions .
Comparison with Similar Compounds
Phosphine, dicyclohexyl(4-nitrophenyl)- can be compared with other similar compounds, such as:
Dicyclohexyl(4-dimethylaminophenyl)phosphine: This compound has a similar structure but with a dimethylamino group instead of a nitro group.
Dicyclohexyl(4-methoxyphenyl)phosphine: This compound features a methoxy group in place of the nitro group.
The uniqueness of phosphine, dicyclohexyl(4-nitrophenyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
40438-56-0 |
|---|---|
Molecular Formula |
C18H26NO2P |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
dicyclohexyl-(4-nitrophenyl)phosphane |
InChI |
InChI=1S/C18H26NO2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10H2 |
InChI Key |
YHZDWCGOKROHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)

![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
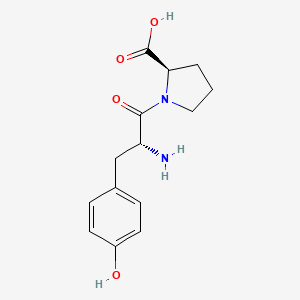
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
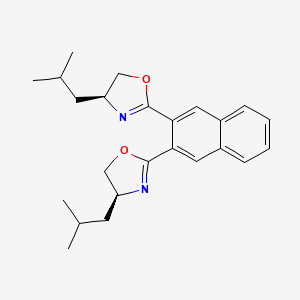
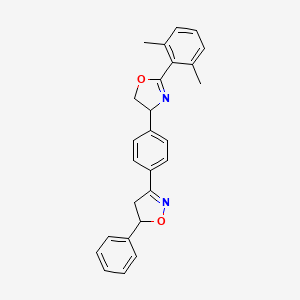
![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
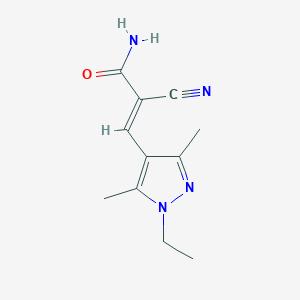
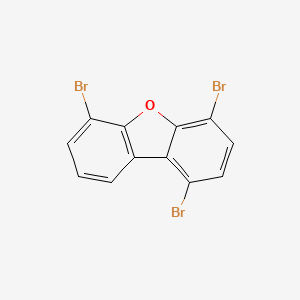
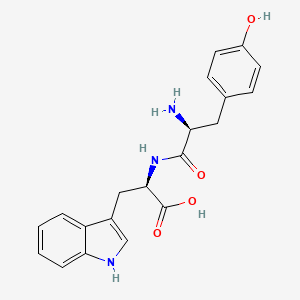
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)
